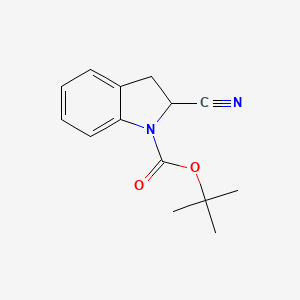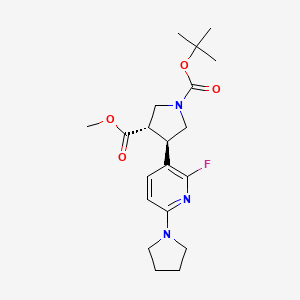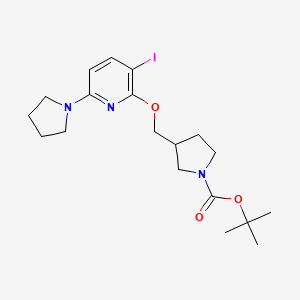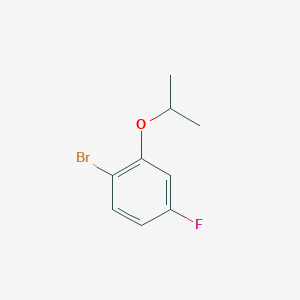
1-Bromo-4-fluoro-2-isopropoxybenzene
概要
説明
1-Bromo-4-fluoro-2-isopropoxybenzene is a chemical compound with the empirical formula C9H10BrFO . It has a molecular weight of 233.08 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10BrFO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 . This indicates the presence of bromine (Br), fluorine (F), and an isopropoxy group in the benzene ring. Physical and Chemical Properties Analysis
This compound has a molecular weight of 233.08 . The exact physical properties such as boiling point, melting point, and density are not specified in the sources I found .科学的研究の応用
Electrochemical Studies
1-Bromo-4-fluoro-2-isopropoxybenzene has been utilized in electrochemical research. For instance, Zhang Qian-y (2014) explored its use as a novel bi-functional electrolyte additive for lithium-ion batteries. The study showed that the additive can form a polymer film at high voltages, providing overcharge protection and enhancing fire retardancy without impacting the batteries' normal cycle performance (Zhang Qian-y, 2014).
Synthesis and Radiochemistry
The compound also plays a role in the synthesis of radiochemical compounds. J. Ermert et al. (2004) investigated different methods for preparing 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in metallo-organic fluorophenyl compounds or Pd-catalyzed coupling. This research highlights its significance in developing novel radiochemical synthesis methods (Ermert, Hocke, Ludwig, Gail, Coenen, 2004).
Photofragment Spectroscopy
In the field of spectroscopy, Xi-Bin Gu et al. (2001) conducted a study on the ultraviolet photodissociation of 1-bromo-4-fluorobenzene. This research provides insights into the effects of fluorine atom substitution on the photodissociation mechanism, expanding our understanding of molecular behavior under UV radiation (Gu, Wang, Huang, Han, He, Lou, 2001).
Polymerization Research
D. Morgan et al. (2010) explored the use of alkoxybenzenes, including isopropoxybenzene derivatives, in end-quenching TiCl4-catalyzed polyisobutylene polymerizations. This study contributes to the understanding of how different alkoxybenzene quenchers can be effectively used in polymerization processes (Morgan, Martínez-Castro, Storey, 2010).
Fluorescent Compound Development
Kumi Sato et al. (2004) synthesized styrylbenzene derivatives, including this compound analogs, for detecting brain amyloid plaques in Alzheimer's disease. The study indicates the potential of these compounds as fluorescent compounds for labeling amyloid lesions, offering a new avenue for Alzheimer's disease research (Sato, Higuchi, Iwata, Saido, Sasamoto, 2004).
Safety and Hazards
特性
IUPAC Name |
1-bromo-4-fluoro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWUXVJGCPUWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674476 | |
| Record name | 1-Bromo-4-fluoro-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610797-49-4 | |
| Record name | 1-Bromo-4-fluoro-2-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610797-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-fluoro-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
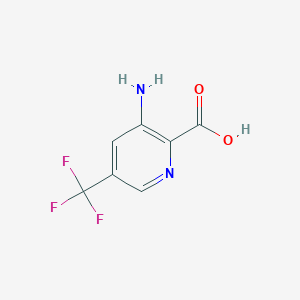

![4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1522221.png)
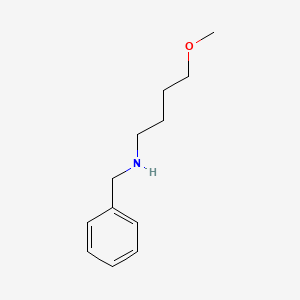

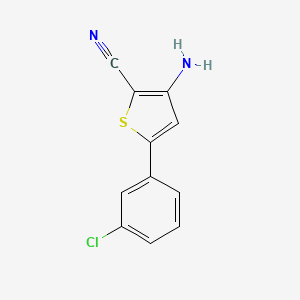
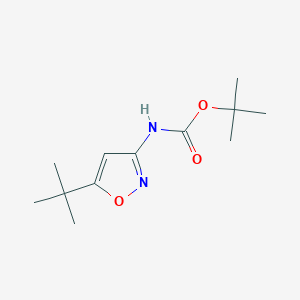
![Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1522228.png)
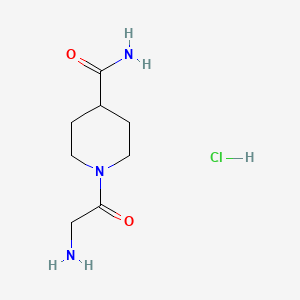
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1522232.png)
